molecular formula C15H19BrN2O2 B1389984 N-[3-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide CAS No. 1138443-22-7

N-[3-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide

Cat. No.: B1389984
CAS No.: 1138443-22-7
M. Wt: 339.23 g/mol
InChI Key: OZHRKMVPKHVSNE-UHFFFAOYSA-N
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Description

N-[3-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide is a high-value chemical reagent with the molecular formula C 15 H 19 BrN 2 O 2 and a molecular weight of 339.23 g/mol . This compound is characterized by an aromatic ring system functionalized with both a 2-bromoacetamide group and a bulky azepane-1-carbonyl moiety. The presence of the bromoacetamide group is particularly significant, as this functional group is a versatile electrophilic alkylating agent in synthetic organic chemistry. It is commonly employed to create covalent bonds with nucleophiles, such as thiol groups in cysteine residues, making it a critical building block for the synthesis of more complex molecules, potential enzyme inhibitors, and proteomics research . The azepane ring, a seven-membered nitrogen heterocycle, is a privileged structure in medicinal chemistry, often used to fine-tune the physicochemical and pharmacological properties of lead compounds. Researchers utilize this bromoacetamide derivative primarily as a key pharmaceutical intermediate in the discovery and development of new therapeutic agents. Its structure suggests potential applications in creating targeted covalent inhibitors or as a molecular scaffold in drug discovery programs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. CAS Registry Number: AGN-PC-07XSH5 IUPAC Name: N-[3-(azepane-1-carbonyl)phenyl]-2-bromoacetamide Molecular Formula: C 15 H 19 BrN 2 O 2 Molecular Weight: 339.23 g/mol Other Identifiers: CTK5I9417, MolPort-006-704-844, AKOS005348293

Properties

IUPAC Name

N-[3-(azepane-1-carbonyl)phenyl]-2-bromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN2O2/c16-11-14(19)17-13-7-5-6-12(10-13)15(20)18-8-3-1-2-4-9-18/h5-7,10H,1-4,8-9,11H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHRKMVPKHVSNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-[3-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or thiol.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products under appropriate conditions.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include amides, thioethers, or ethers.

    Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction Products: Reduced amines or alcohols.

Scientific Research Applications

N-[3-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Key Structural Features of Bromoacetamide Derivatives

Compound Name Substituent on Phenyl Ring Key Functional Groups Applications/Reactivity References
N-[3-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide 1-Azepanylcarbonyl (meta) Bromoacetamide, Azepane carbonyl Potential radiopharmaceutical precursor
N-(2-Iodophenyl)-2-bromoacetamide Iodo (ortho) Bromoacetamide, Iodo Precursor for azido derivatives
N-(4-[¹⁸F]Fluorobenzyl)-2-bromoacetamide ¹⁸F-fluorobenzyl Bromoacetamide, Radiofluorine Radiolabeling biomolecules
N-[3-(2-[¹⁸F]Fluoropyridin-3-yloxy)propyl]-2-bromoacetamide ([¹⁸F]FPyBrA) Fluoropyridinyloxypropyl Bromoacetamide, Radiofluorine Oligonucleotide labeling
N-(2-Benzoylphenyl)-2-bromoacetamide Benzoyl (ortho) Bromoacetamide, Benzoyl Intermediate in organic synthesis

Key Observations:

  • Electron-Withdrawing Groups : Iodo (in N-(2-iodophenyl)-2-bromoacetamide) and fluorobenzyl groups (in N-(4-[¹⁸F]fluorobenzyl)-2-bromoacetamide) enhance electrophilicity at the bromine atom, facilitating nucleophilic substitution in radiochemistry .
  • Heterocyclic Influence : The azepane ring in this compound may improve solubility compared to smaller rings (e.g., pyrrolidine), while the pyridinyl group in [¹⁸F]FPyBrA aids in directing radiochemical reactions .
  • Steric Effects : Bulky substituents like benzoyl (N-(2-benzoylphenyl)-2-bromoacetamide) reduce reaction rates in alkylation compared to less hindered analogs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) Solubility Stability Notes References
This compound Not reported Likely polar solvents Expected stable in dry conditions
N-(2-Iodophenyl)-2-bromoacetamide 83–84 (decomposes) Soluble in acetone Decomposes in DMSO/MeOH over time
N-(4-[¹⁸F]Fluorobenzyl)-2-bromoacetamide Not reported DMSO, aqueous buffers Short half-life due to radiodecay
N-(2-Benzoylphenyl)-2-bromoacetamide Not reported Organic solvents Hygroscopic; requires anhydrous storage

Key Trends:

  • Solubility : Azepane and pyridinyl groups improve water solubility compared to purely aromatic derivatives.
  • Stability : Bromoacetamides with electron-withdrawing groups (e.g., iodophenyl) are prone to decomposition in protic solvents .

Biological Activity

N-[3-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide is a compound of significant interest in the fields of medicinal chemistry and biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the molecular formula C15H19BrN2O2C_{15}H_{19}BrN_2O_2 and a molecular weight of approximately 339.23 g/mol. The presence of the azepane ring, a seven-membered nitrogen-containing heterocycle, contributes to its unique biological activity and reactivity profile.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to modulate various signaling pathways related to:

  • Enzyme Inhibition : It can inhibit specific enzymes, potentially affecting metabolic pathways.
  • Protein Interactions : The compound may alter protein interactions, influencing cellular functions such as proliferation and apoptosis.

These interactions suggest that this compound could be utilized in therapeutic contexts, particularly for conditions involving inflammation and cancer.

Biological Activity

Therapeutic Potential : Preliminary studies indicate that this compound exhibits:

  • Anti-inflammatory Properties : It may reduce inflammation through the inhibition of pro-inflammatory cytokines.
  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, warranting further investigation into its mechanisms.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. Below is a summary table highlighting key differences:

Compound NameHeterocyclic RingReactivityApplications
This compoundAzepaneModerateAnti-inflammatory, Anticancer
N-[3-(1-Piperidinylcarbonyl)phenyl]-2-bromoacetamidePiperidineHigher nucleophilicityEnzyme inhibition
N-[3-(1-Morpholinylcarbonyl)phenyl]-2-bromoacetamideMorpholineStronger baseDrug development
N-[3-(1-Pyrrolidinylcarbonyl)phenyl]-2-bromoacetamidePyrrolidineVariableResearch applications

The structural differences among these compounds influence their reactivity and potential applications in research and medicine.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Research has demonstrated that this compound can inhibit specific cancer cell lines, suggesting its potential as an anticancer agent. For instance, studies showed a reduction in cell viability in breast cancer cell lines when treated with varying concentrations of the compound.
  • Enzyme Inhibition Assays : In assays designed to evaluate enzyme inhibition, this compound exhibited significant inhibitory effects on enzymes involved in inflammatory pathways, indicating its utility in developing anti-inflammatory therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide
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N-[3-(1-Azepanylcarbonyl)phenyl]-2-bromoacetamide

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